Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Description
Structural Classification and Nomenclature
This compound belongs to the class of heterocyclic spirocyclic compounds, specifically characterized by the presence of both oxygen and nitrogen heteroatoms within its bicyclic framework. The compound's systematic name follows IUPAC nomenclature conventions for spiro compounds, where the prefix "spiro" denotes the characteristic two-ring system connected through a single common atom. The numerical descriptor [4.5] indicates the number of atoms in each ring, excluding the spiro atom itself, with the smaller ring containing four atoms and the larger ring containing five atoms.
The structural architecture of this compound features a quaternary carbon serving as the spiro center, connecting a five-membered oxygen-containing ring (oxolane) to a six-membered nitrogen-containing ring (piperidine). The tert-butyl carboxylate substituent attached to the nitrogen atom provides additional steric bulk and functional capability, influencing both the compound's conformational preferences and chemical reactivity. According to PubChem database records, the compound is assigned CAS number 374795-36-5 and PubChem CID 21955140, providing standardized identification across chemical databases.
The InChI representation of the compound is InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-5-13(9-14)6-8-16-10-13/h4-10H2,1-3H3, while its SMILES notation is CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2. These standardized chemical identifiers enable precise communication of the compound's structure across different chemical information systems and facilitate computational analysis of its properties.
Historical Development in Spirocyclic Compound Research
The development of spirocyclic compound research traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first discussed the nomenclature and structural characteristics of compounds featuring rings connected through a single common atom. Von Baeyer's initial investigations established the foundational understanding of spiro compounds as twisted structures with unique three-dimensional geometries that distinguish them from other bicyclic systems. This early work laid the groundwork for subsequent decades of research into the synthesis, characterization, and applications of spirocyclic compounds across various chemical disciplines.
The historical trajectory of spirocyclic compound research gained significant momentum in the mid-twentieth century with the discovery of naturally occurring spiro compounds. One of the earliest isolated spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner, although its correct spiro[4.5]decane structure was not confirmed until Marshall and colleagues completed its total synthesis in 1968. This correction of structural assignment highlighted the challenges inherent in determining the three-dimensional architecture of spirocyclic systems and underscored the importance of synthetic chemistry in confirming natural product structures.
The evolution of spirocyclic chemistry continued through systematic development of synthetic methodologies and structural elucidation techniques. The field matured significantly from the 1970s onward, when many spiro compound structures were first elucidated, leading to increasingly sophisticated synthetic approaches. Modern spirocyclization methods have evolved to become both more efficient and enantioselective compared to earlier approaches, as demonstrated by the progression of Diels-Alder spirocyclizations from non-selective reactions in 1975 to highly selective transformations by 2013.
Contemporary research in spirocyclic compounds has been driven by recognition of their potential in drug discovery and materials science. The unique three-dimensional architecture of spiro compounds, which reduces conformational entropy penalties associated with target binding and produces diverse spatial arrangements, has made them increasingly attractive as pharmaceutical scaffolds. This recognition has led to expanded synthetic methodologies, including the development of hypervalent iodine reagent-mediated spirocyclization processes and other advanced synthetic approaches.
Significance in Modern Organic and Medicinal Chemistry
The significance of this compound and related spirocyclic compounds in modern chemistry stems from their unique structural properties and diverse applications across multiple chemical disciplines. In medicinal chemistry, spirocyclic scaffolds have gained prominence due to their ability to modulate molecular physicochemical properties and enhance drug-like characteristics. The inherent three-dimensional nature of spirocycles, exemplified by compounds like this compound, provides distinct advantages over planar aromatic systems by increasing the fraction of sp³-hybridized carbons (Fsp³) and improving the probability of successful clinical translation.
The quaternary carbon structures characteristic of spirocycles lead to higher Fsp³ values, which correlate with improved success rates in drug development. This relationship between molecular complexity and clinical success has been attributed to the out-of-plane substituents that facilitate adjustment of molecular shape and enhance receptor-ligand complementarity. Furthermore, the rigid spirocyclic framework can replace rotatable bonds while maintaining favored orientations of functional groups, potentially improving binding affinity and selectivity for biological targets.
In synthetic organic chemistry, spirocyclic compounds serve as versatile intermediates and building blocks for the construction of complex molecular architectures. The unique connectivity pattern of spiro compounds enables access to three-dimensional chemical space that is difficult to achieve through conventional synthetic approaches. Advanced synthetic methodologies, including hypervalent iodine-mediated processes and other contemporary spirocyclization strategies, have expanded the accessibility of spirocyclic scaffolds and enabled their incorporation into diverse synthetic targets.
The biological significance of spirocyclic compounds extends to their natural occurrence and bioactivity profiles. Many naturally occurring compounds containing spiro motifs exhibit significant biological activities, including anticancer, antimicrobial, and neurological effects. This natural precedent has inspired synthetic efforts to develop spirocyclic compounds with enhanced biological properties and improved pharmacological profiles. Recent research has demonstrated that spirocyclic derivatives can exhibit potent antioxidant activities through various mechanisms, including radical scavenging and enzyme inhibition.
Properties
IUPAC Name |
tert-butyl 2-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-5-13(9-14)6-8-16-10-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDANAFGLZRTKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188658 | |
| Record name | 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-36-5 | |
| Record name | 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374795-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the spirocyclic ring system through cyclization reactions that incorporate both oxygen and nitrogen heteroatoms. The tert-butyl ester group is introduced to protect the carboxylate functionality and facilitate purification.
Key Synthetic Routes
Based on available research data and analogous compound syntheses, the following preparation methods are commonly employed:
Cyclization of Precursors Containing Oxygen and Nitrogen: Starting from linear or monocyclic precursors bearing hydroxyl and amino groups, intramolecular cyclization is induced under controlled conditions to form the spirocyclic ring. This often involves nucleophilic substitution or ring-closing reactions.
Use of tert-Butyl Esters as Protecting Groups: The carboxylate group is introduced or protected as a tert-butyl ester, typically via esterification reactions using tert-butyl alcohol or tert-butyl chloroformate under acidic or basic catalysis.
Reaction Conditions: Solvents such as dichloromethane, chloroform, or methanol are commonly used. Temperature control (often 0°C to room temperature) and inert atmosphere conditions (nitrogen or argon) are maintained to optimize yield and prevent side reactions.
Example Synthetic Procedure
While specific detailed procedures for this compound are limited, analogous compounds such as tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate have been synthesized by:
Reacting tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with nucleophiles under controlled temperature and solvent conditions to induce ring closure and substitution reactions.
Purification by recrystallization or chromatography to isolate the desired spirocyclic ester with high purity.
Industrial Scale Preparation
Industrial production methods adapt laboratory-scale syntheses to larger volumes using:
Automated reactors and continuous flow systems to enhance reaction control, reproducibility, and safety.
Optimization of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize impurities.
Use of scalable purification techniques including crystallization and chromatographic methods to ensure product quality.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Starting amine and hydroxy precursors | Formation of spirocyclic ring | Intramolecular cyclization |
| 2 | tert-Butyl chloroformate or tert-butyl alcohol with acid/base catalyst | Esterification to form tert-butyl ester | Protects carboxylate group |
| 3 | Solvents: dichloromethane, chloroform, methanol | Medium for reaction | Temperature control critical (0°C to RT) |
| 4 | Purification: recrystallization, chromatography | Isolation of pure product | Ensures high purity and yield |
Research Findings and Analysis
The spirocyclic structure imparts unique chemical stability and reactivity, making the compound suitable for further functionalization in synthetic pathways.
The presence of oxygen and nitrogen heteroatoms in the ring system allows for diverse chemical transformations such as oxidation, reduction, and substitution, which can be exploited in medicinal chemistry.
The tert-butyl ester group is stable under many reaction conditions but can be selectively removed under acidic conditions if needed for further derivatization.
Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry significantly affects the yield and purity of the final product.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Amino alcohol precursors, tert-butyl chloroformate or tert-butyl alcohol |
| Key Reaction Type | Intramolecular cyclization, esterification |
| Solvents | Dichloromethane, chloroform, methanol |
| Temperature Range | 0°C to room temperature |
| Purification Methods | Recrystallization, chromatography |
| Industrial Adaptation | Automated reactors, continuous flow synthesis |
| Yield Optimization | Controlled reagent ratios, temperature, and reaction time |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
Spirocyclic analogs of this compound often differ in ring sizes, heteroatom substitutions, and functional groups.
Table 1: Key Structural and Physical Properties of Selected Analogs
Pharmacological and Physicochemical Properties
Biological Activity
Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 374795-36-5) is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.33 g/mol. The compound features a spirocyclic structure, which is characterized by two rings connected through a single atom, enhancing its potential for specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 374795-36-5 |
Synthesis Methods
The synthesis of this compound typically involves reactions with various reagents under controlled conditions. One common method includes the reaction of tert-butyl 2-oxo-7-azaspiro[4.5]decane derivatives with appropriate acylating agents or alcohols in the presence of catalysts such as DMF (N,N-Dimethylformamide) dimethyl acetal .
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating enzyme activity or receptor signaling pathways.
Antidepressant Activity
Recent studies have indicated that derivatives of spirocyclic compounds, including Tert-butyl 2-oxa-7-azaspiro[4.5]decane, may exhibit significant antidepressant-like effects. These effects are often attributed to their interaction with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation .
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The ability to modulate neurotransmitter systems could lead to improved cognitive function and reduced neuronal damage under pathological conditions.
Case Studies and Research Findings
- Study on Antidepressant Effects : A study published in Pharmaceuticals evaluated the antidepressant-like effects of various spirocyclic compounds in animal models. Results demonstrated that certain derivatives exhibited significant reductions in depressive behaviors when administered at specific doses, highlighting the potential for Tert-butyl 2-oxa-7-azaspiro[4.5]decane derivatives as novel antidepressants .
- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective mechanisms of spirocyclic compounds against oxidative stress-induced neuronal damage in vitro. The findings indicated that these compounds could enhance cellular resilience by modulating antioxidant pathways and reducing apoptosis markers.
- Molecular Modeling Studies : Computational studies have further elucidated the binding affinities of Tert-butyl 2-oxa-7-azaspiro[4.5]decane derivatives to various receptors, providing insights into their potential pharmacological profiles and guiding future drug design efforts aimed at optimizing efficacy and selectivity against biological targets.
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate?
The compound is synthesized via multi-step reactions involving spirocycle formation and protection/deprotection strategies. For example, tert-butyl-protected intermediates are treated with trifluoroacetic acid (TFA) to remove Boc groups, followed by cyclization using reagents like 4-methylbenzenesulfonohydrazide under controlled temperatures (e.g., 80°C in THF). Purification often employs column chromatography and recrystallization .
Q. Which common reagents and reaction conditions are used to modify this spirocyclic compound?
Key reactions include:
- Oxidation : Potassium permanganate or other oxidizing agents to convert alcohols to ketones or carboxylic acids.
- Reduction : Lithium aluminum hydride (LiAlH4) for reducing esters or amides.
- Nucleophilic substitutions : Alkylation or acylation reactions to introduce functional groups. Reactions are typically conducted in anhydrous solvents (e.g., THF, DCM) under inert atmospheres (Ar/N2) .
Q. What purification techniques are recommended for isolating this compound?
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in a tightly sealed container under inert gas (Ar/N2) to prevent hydrolysis or oxidation. Desiccants are recommended to avoid moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized for spirocycle formation in this compound?
- Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl2) may accelerate ring closure.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Parallel microscale experiments are advised to identify optimal conditions .
Q. What mechanistic insights explain the compound’s biological activity in medicinal chemistry?
The spirocyclic framework and Boc group influence target binding. For example:
- Anti-inflammatory activity : Modulation of COX-2 or NF-κB pathways via hydrophobic interactions.
- Anticancer potential : Inhibition of kinase enzymes through hydrogen bonding with the carbonyl group. Computational docking studies (e.g., AutoDock Vina) and in vitro enzyme assays are critical for validation .
Q. How can data contradictions in spectroscopic characterization be resolved?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Dynamic equilibria in solution (e.g., keto-enol tautomers).
- Diastereomer formation : Check for stereochemical impurities via chiral HPLC.
- Solvent effects : Re-run spectra in deuterated DMSO or CDCl3 for comparison .
Q. What strategies are effective for functionalizing the spirocyclic core?
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups.
- Click chemistry : Azide-alkyne cycloaddition for bioconjugation.
- Protecting group manipulation : Selective Boc deprotection with TFA for amine derivatization .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should toxicity concerns be addressed in biological assays?
- In vitro testing : Start with low concentrations (µM range) in cell viability assays (e.g., MTT).
- Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions.
- Ecotoxicity screening : Follow OECD guidelines for aquatic toxicity if releasing waste .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
